molecular formula C12H11NO4S B2621636 methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate CAS No. 241488-19-7

methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate

Cat. No.: B2621636
CAS No.: 241488-19-7
M. Wt: 265.28
InChI Key: SLQFQMZNOMTPQB-NTUHNPAUSA-N
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Description

Methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate (CAS 241488-28-8) is a heterocyclic compound featuring a thiophene core substituted with a furan moiety bearing a methoxyimino group. This structure combines electron-rich aromatic systems with a polarizable imine functional group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 3-[5-[(E)-methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-15-12(14)11-9(5-6-18-11)10-4-3-8(17-10)7-13-16-2/h3-7H,1-2H3/b13-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQFQMZNOMTPQB-NTUHNPAUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an acid catalyst.

    Introduction of the Methoxyimino Group: The methoxyimino group can be introduced via the reaction of hydroxylamine with an aldehyde or ketone, followed by methylation.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling of the Rings: The furan and thiophene rings are then coupled through a series of reactions, including halogenation and subsequent nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methoxyimino group, converting it to an amine.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the furan ring, where halogenation or nitration can occur.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate has been investigated for its potential pharmacological properties. The presence of the methoxyimino group enhances the compound's ability to interact with biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria .
  • Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The unique arrangement of functional groups in this compound may enhance its efficacy against certain cancer types .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for creating more complex molecules.

  • Synthesis of Multifunctional Compounds : The thermal rearrangement reactions involving this compound can lead to the formation of diepoxides and other functionalized derivatives, which are essential in synthesizing biologically active molecules .

Material Science

The unique electronic properties of this compound make it suitable for applications in material science.

  • Organic Electronics : Due to its thiophene component, the compound can be utilized in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Its charge transport properties are being explored for enhancing device efficiency .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications to the methoxyimino group could enhance efficacy, suggesting avenues for further drug development .

Case Study 2: Synthesis of Anticancer Agents

Research focused on synthesizing derivatives from this compound revealed promising anticancer activity in vitro. The study showed that specific modifications led to increased apoptosis rates in breast cancer cell lines, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The methoxyimino group can form hydrogen bonds with biological targets, while the thiophene and furan rings can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Furan-Thiophene Scaffold

The compound’s structural uniqueness lies in its methoxyimino (-CH=N-OCH₃) substituent. Key analogs and their distinguishing features include:

Compound Name Substituent on Furan CAS Number Molecular Formula Molecular Weight Key Properties/Applications
Methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate (Target) Methoxyimino 241488-28-8 C₁₃H₁₁NO₄S 293.30 g/mol Not reported in evidence
Methyl 3-[5-[(E)-benzoyloxyiminomethyl]furan-2-yl]thiophene-2-carboxylate Benzoyloxyimino 241488-16-4 C₁₉H₁₃NO₅S 379.38 g/mol Higher lipophilicity due to benzoyl
Methyl 3-{5-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate 2,4-Dichlorobenzyloxyimino 241488-31-3 C₁₈H₁₂Cl₂NO₄S 433.27 g/mol Enhanced steric bulk and electronegativity
Methyl 3-[5-(2,2-dicyanovinyl)-2-furyl]-2-thiophenecarboxylate Dicyanovinyl 136428-42-7 C₁₄H₈N₂O₃S 292.29 g/mol Electron-withdrawing substituent; potential optoelectronic applications

Key Observations :

  • Electronic Effects: The methoxyimino group in the target compound is less electron-withdrawing compared to dicyanovinyl () but more polar than alkylamino groups (e.g., dimethylamino in ).
  • Steric Considerations: Bulky substituents like 2,4-dichlorobenzyloxyimino (241488-31-3) may hinder reactivity or binding in biological systems compared to the smaller methoxyimino group .

Biological Activity

Methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate (CAS No. 241488-19-7) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, particularly focusing on its antibacterial and antifungal properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C12H11NO4S
  • Molecular Weight : 265.29 g/mol
  • IUPAC Name : Methyl 3-{5-[(E)-(methoxyimino)methyl]-2-furyl}-2-thiophenecarboxylate
  • Purity : 95%

The compound is characterized by the presence of a thiophene ring, a furan moiety, and a methoxyimino functional group, which may contribute to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For instance, a study evaluating various derivatives found that compounds with similar structures showed potent activity against both Gram-positive and Gram-negative bacteria, surpassing traditional antibiotics such as ampicillin and streptomycin by significant margins .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Most Sensitive Bacteria
Compound 80.004–0.0300.008–0.060Enterobacter cloacae
Compound 110.0080.20Staphylococcus aureus
Compound 120.0150.30Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that certain derivatives exhibit excellent antibacterial properties, particularly against Enterobacter cloacae, which is noted for its resistance to many antibiotics.

Antifungal Activity

In addition to antibacterial effects, the compound's derivatives have also shown promising antifungal activity. The antifungal efficacy was evaluated against various fungal strains, with results indicating effective inhibition at low concentrations.

Table 2: Antifungal Activity of Related Compounds

CompoundMIC (mg/mL)Most Sensitive Fungi
Compound A0.004–0.060Trichoderma viride
Compound B0.008–0.030Aspergillus fumigatus

The results suggest that the presence of specific functional groups in the structure enhances the antifungal activity against sensitive strains like Trichoderma viride.

The mechanism underlying the antibacterial and antifungal activities of these compounds has been partially elucidated through molecular docking studies. It is suggested that these compounds inhibit key bacterial enzymes such as MurB in E. coli, which is essential for cell wall synthesis . For antifungal activity, the inhibition of lanosterol demethylase has been implicated .

Case Studies

One notable case study involved the synthesis and evaluation of derivatives based on methyl furan carboxylates, which highlighted their significant antimicrobial properties compared to established antibiotics . The study utilized various in vitro assays to assess both antibacterial and antifungal activities, confirming the potential of these compounds in therapeutic applications.

Q & A

Q. What are the common synthetic routes for methyl 3-{5-[(1E)-(methoxyimino)methyl]furan-2-yl}thiophene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted furan and thiophene precursors. For example, analogous compounds are synthesized via the Gewald reaction, where substituted amines react with alkyl cyanoacetates under solvent-free or microwave-assisted conditions . Key steps include:
  • Neat Methods : Stirring precursors without solvent at room temperature to minimize side reactions.
  • Microwave Irradiation : Using catalysts like aluminum oxide to accelerate reaction kinetics and improve regioselectivity .
  • Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance solubility of intermediates, as seen in ethyl thiophene carboxylate syntheses .
    Yield optimization requires monitoring temperature (reflux vs. ambient) and stoichiometric ratios of reagents like malononitrile or sulfur .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : ¹H/¹³C NMR identifies substituent positions on the thiophene and furan rings, with methoxyimino groups showing distinct δ 3.8–4.2 ppm (¹H) and δ 50–60 ppm (¹³C) signals .
  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry of the (1E)-methoxyimino group, as demonstrated in structurally similar thiophene derivatives .

Q. What are the preliminary applications of this compound in medicinal chemistry?

  • Methodological Answer : The compound’s thiophene and furan moieties make it a candidate for:
  • Antimicrobial Studies : Analogous compounds with cyano and methoxy groups show activity against Gram-positive bacteria via membrane disruption assays .
  • Enzyme Inhibition : Molecular docking can predict interactions with targets like cyclooxygenase-2 (COX-2), guided by its planar aromatic system .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using software (e.g., Gaussian) to calculate frontier molecular orbitals (FMOs). The LUMO map identifies electrophilic sites, such as the thiophene carboxylate .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. ethanol) on reaction pathways, correlating with experimental kinetic data .

Q. What experimental strategies resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer :
  • Comparative Analysis : Cross-validate NMR data with structurally characterized analogs (e.g., ethyl 2-amino-thiophene-3-carboxylate ).
  • High-Resolution Mass Spectrometry (HR-MS) : Resolves ambiguities in molecular ion peaks caused by isotopic patterns of sulfur (³²S vs. ³⁴S) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies :
  • Acidic/Base Hydrolysis : Reflux in HCl/NaOH (0.1–1 M) at 60–80°C, followed by HPLC-MS to identify degradation products (e.g., hydrolyzed carboxylate groups) .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (>200°C for similar thiophene esters) .

Q. What role does the (1E)-methoxyimino group play in modulating biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with (1Z)-isomers or substituent variations (e.g., ethoxyimino) and compare bioactivity via IC₅₀ assays .
  • Crystallographic Studies : Correlate steric effects of the E-configuration with binding affinity to target proteins .

Q. How can researchers assess the environmental fate of this compound?

  • Methodological Answer :
  • Biodegradation Assays : Use OECD 301F protocols with activated sludge to measure half-life in aquatic systems .
  • Photolysis Studies : Expose to UV light (λ = 254 nm) and monitor degradation via LC-MS, identifying byproducts like hydroxylated furans .

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